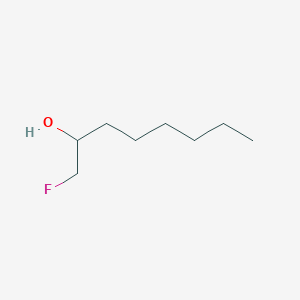
1-Fluorooctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorooctan-2-ol is an organic compound with the molecular formula C8H17FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the second carbon of an octane chain
Vorbereitungsmethoden
1-Fluorooctan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 2-octanol using deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of the hydroxyl group with a fluorine atom under mild conditions . Another method involves the electrochemical fluorination of 2-octanol in the presence of anhydrous hydrogen fluoride, which can yield this compound with high selectivity .
Analyse Chemischer Reaktionen
1-Fluorooctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-fluorooctan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-fluorooctane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles, such as iodide or cyanide ions
Common reagents used in these reactions include chromium trioxide for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution. The major products formed from these reactions are 1-fluorooctan-2-one, 1-fluorooctane, and substituted octanols, respectively.
Wissenschaftliche Forschungsanwendungen
1-Fluorooctan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms involving fluorinated substrates.
Medicine: Fluorinated alcohols like this compound are investigated for their potential use in drug development due to their unique metabolic stability and bioactivity.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability
Wirkmechanismus
The mechanism by which 1-fluorooctan-2-ol exerts its effects is primarily through its interactions with biological molecules. The fluorine atom in the compound can form strong hydrogen bonds with proteins and enzymes, altering their structure and function. This interaction can inhibit or enhance the activity of specific enzymes, making it a useful tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-Fluorooctan-2-ol can be compared with other fluorinated alcohols such as 1-fluorohexan-2-ol and 1-fluorodecan-2-ol. These compounds share similar chemical properties but differ in their chain length, which affects their physical properties and reactivity. The unique aspect of this compound is its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biochemical research, and material science. Continued research into its applications and mechanisms of action will likely uncover even more uses for this intriguing compound.
Eigenschaften
IUPAC Name |
1-fluorooctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGNQHRPPLDIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
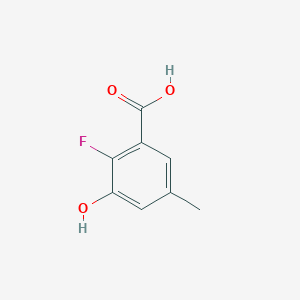
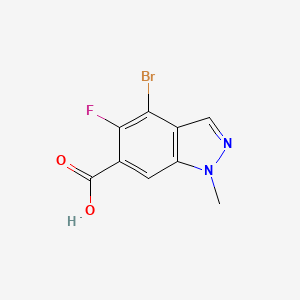
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)



![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
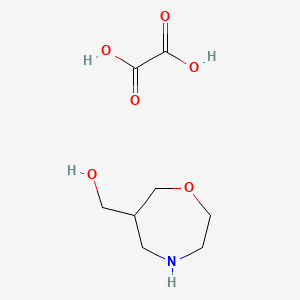
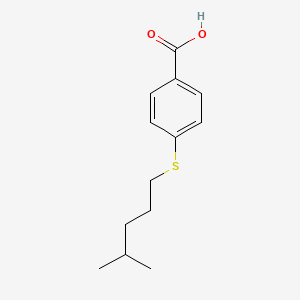
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)

